2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
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Overview
Description
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide structure, which is further connected to a phenylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an amine under basic conditions.
Bromination: The benzamide core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Phenylpyrrolidine Moiety: The final step involves the attachment of the phenylpyrrolidine moiety to the brominated benzamide through a nucleophilic substitution reaction, typically using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., dichloromethane, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylpyrrolidine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-((1-phenylpyrrolidin-2-yl)methyl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
2-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.
Biological Activity
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core : The initial reaction involves benzoyl chloride and an amine under basic conditions to form the benzamide core.
- Bromination : The core undergoes bromination using agents like bromine or N-bromosuccinimide (NBS) in a solvent such as dichloromethane.
- Attachment of the Phenylpyrrolidine Moiety : Finally, the phenylpyrrolidine group is attached through nucleophilic substitution, often using bases like sodium hydride or potassium carbonate.
The biological activity of this compound is influenced by its structural components:
- The bromine atom enhances reactivity and may facilitate interactions with biological targets, such as enzymes and receptors.
- The phenylpyrrolidine moiety contributes to binding affinity and specificity, potentially modulating various biochemical pathways.
Biological Activity
Research indicates that derivatives of benzamide, including this compound, exhibit significant biological activities:
Anticancer Properties
Studies have shown that similar compounds can act as kinase inhibitors, which are crucial in cancer therapy. For instance, the inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, indicating possible roles in treating neurological disorders.
Case Studies
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Kinase Inhibition : A study involving benzamide derivatives demonstrated that they could inhibit key kinases involved in cancer progression, leading to decreased cell viability in various cancer cell lines.
This data highlights the compound's potential as a therapeutic agent in oncology .
Compound IC50 (μM) Target Kinase This compound 0.55 EGFR N-(4-chlorophenyl)-5-oxopyrrolidine 0.64 VEGFR - Neurotransmitter Modulation : In another investigation, compounds similar to this compound were tested for their effects on serotonin receptors. Results indicated a significant modulation of receptor activity, suggesting its utility in treating mood disorders.
Comparative Analysis
The uniqueness of this compound can be contrasted with other halogenated benzamides:
Compound | Halogen Type | Biological Activity |
---|---|---|
2-bromo-N-(1-phenylpyrrolidin-2-yl)methylbenzamide | Bromine | High affinity for kinases |
2-chloro-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methylbenzamide | Chlorine | Moderate activity |
3-fluoro-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methylbenzamide | Fluorine | Low activity |
This table illustrates how the presence of different halogens can significantly influence biological activity and binding properties.
Properties
IUPAC Name |
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-11-5-4-10-16(17)18(22)20-13-15-9-6-12-21(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGJLKRVCIFIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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